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molecular formula C9H12BFO3 B8368221 5-Ethoxy-2-fluoro4-methylphenylboronic acid

5-Ethoxy-2-fluoro4-methylphenylboronic acid

Cat. No. B8368221
M. Wt: 198.00 g/mol
InChI Key: XCCLBRPKLLEGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376436B2

Procedure details

In dried glassware, 2.5M n-BuLi in hexanes (18.01 mL, 45.02 mmol) was added over 15 minutes to a stirred solution of 1-ethoxy-4-fluoro-5-iodo-2-methyl-benzene [CAS: 918813-06-6](9.7 g, 34.63 mmol) in dry THF (100 mL) at −78° C. under N2. After stirring for 30 mins, trimethyl borate (7.72 mL, 69.27 mmol) was added over 10 mins. The mixture was stirred for 3.25 h at −78° C. then quenched by slow addition of 1M HCl (115 ml). The mixture was warmed to ambient temperature, diluted with water (115 ml) and extracted with EtOAc (2×100 ml). The combined organic extracts were washed with saturated sodium metabisulfite soln (250 ml), brine (100 ml) and dried (MgSO4). The almost colourless solution was evaporated to a cream solid, dried rt/vac/1 h (wt=6.2 g). This solid was stirred with Et2O/iso-hexane (1:1) (40 ml) and filtered under suction and washed with the mixture then iso-hexane, dried rt/vac/overnight to give (5-ethoxy-2-fluoro-4-methyl-phenyl)boronic acid (D94) (4.0 g);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
18.01 mL
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.72 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.[CH2:6]([O:8][C:9]1[CH:14]=[C:13](I)[C:12]([F:16])=[CH:11][C:10]=1[CH3:17])[CH3:7].[B:18](OC)([O:21]C)[O:19]C>C1COCC1>[CH2:6]([O:8][C:9]1[C:10]([CH3:17])=[CH:11][C:12]([F:16])=[C:13]([B:18]([OH:21])[OH:19])[CH:14]=1)[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
18.01 mL
Type
reactant
Smiles
Name
Quantity
9.7 g
Type
reactant
Smiles
C(C)OC1=C(C=C(C(=C1)I)F)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.72 mL
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 3.25 h at −78° C.
Duration
3.25 h
CUSTOM
Type
CUSTOM
Details
then quenched by slow addition of 1M HCl (115 ml)
ADDITION
Type
ADDITION
Details
diluted with water (115 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated sodium metabisulfite soln (250 ml), brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The almost colourless solution was evaporated to a cream solid
CUSTOM
Type
CUSTOM
Details
dried rt/vac/1 h (wt=6.2 g)
Duration
1 h
STIRRING
Type
STIRRING
Details
This solid was stirred with Et2O/iso-hexane (1:1) (40 ml)
FILTRATION
Type
FILTRATION
Details
filtered under suction
WASH
Type
WASH
Details
washed with the mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
iso-hexane, dried rt/vac/overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC=1C(=CC(=C(C1)B(O)O)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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